molecular formula C7H9N3O3S B1316893 Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid CAS No. 83244-83-1

Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid

Cat. No.: B1316893
CAS No.: 83244-83-1
M. Wt: 215.23 g/mol
InChI Key: RFBJGOACSXXVNU-UHFFFAOYSA-N
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Description

Molecular Identity and Classification

This compound is characterized by its precise molecular formula of carbon seven hydrogen nine nitrogen three oxygen three sulfur, with a molecular weight of 215.23 grams per mole. The compound is registered under Chemical Abstracts Service number 83244-83-1 and maintains the systematic International Union of Pure and Applied Chemistry name of this compound. The molecular structure encompasses a five-membered thiadiazole ring system that incorporates both sulfur and nitrogen heteroatoms, with a propyl substituent at the 5-position and an oxoaminoacetic acid functional group attached at the 2-position. This structural arrangement places the compound within the broader classification of heterocyclic organic compounds, specifically among the 1,3,4-thiadiazole derivatives that have gained prominence in contemporary pharmaceutical research.

The compound's structural characteristics can be represented through its canonical Simplified Molecular Input Line Entry System notation as CCCC1=NN=C(S1)NC(=O)C(=O)O, which illustrates the connectivity pattern of the molecular framework. The presence of multiple functional groups, including the thiadiazole ring, carbonyl groups, and carboxylic acid moiety, contributes to the compound's chemical reactivity and potential for diverse molecular interactions. The European Community number 616-178-3 has been assigned to related thiadiazole derivatives, indicating the regulatory recognition of this chemical class. The compound's physical properties include specific computational descriptors that facilitate its identification and characterization in chemical databases and research applications.

Property Value Source
Molecular Formula C₇H₉N₃O₃S
Molecular Weight 215.23 g/mol
Chemical Abstracts Service Number 83244-83-1
Canonical SMILES CCCC1=NN=C(S1)NC(=O)C(=O)O
Purity (Commercial) 98%

Historical Context in Thiadiazole Chemistry

The development of thiadiazole chemistry has its foundations in the early exploration of heterocyclic compounds containing both sulfur and nitrogen atoms within five-membered ring systems. The 1,3,4-thiadiazole scaffold has evolved from its initial discovery to become one of the most versatile and biologically significant heterocyclic frameworks in modern medicinal chemistry. Early investigations into thiadiazole derivatives focused primarily on their antibacterial properties, particularly in conjunction with known sulfonamide compounds, establishing the foundation for their pharmaceutical applications. The progression of thiadiazole research has demonstrated remarkable expansion over the decades, with scientists recognizing the unique properties conferred by the mesoionic character of these five-membered heterocyclic rings.

The mesoionic nature of thiadiazole rings, characterized by different regions of positive and negative charges, enables these compounds to cross cellular membranes easily and interact strongly with biological targets. This fundamental property has driven extensive research into various thiadiazole derivatives, leading to the development of numerous pharmaceutical compounds that have reached clinical application. Notable examples include acetazolamide and methazolamide as carbonic anhydrase inhibitors and diuretic drugs, cefazolin as a first-generation cephalosporin, sulfamethizole as an antimicrobial sulfonamide, and megazol as an antiparasitic agent. The historical trajectory of thiadiazole chemistry demonstrates the progressive refinement of synthetic methodologies and the expanding understanding of structure-activity relationships within this chemical class.

The emergence of this compound represents a continuation of this historical development, incorporating modern synthetic approaches with contemporary understanding of heterocyclic chemistry. The compound's synthesis typically involves cyclization reactions of appropriate precursors, such as the reaction of 2-amino-1,3,4-thiadiazole with chloroacetic acid in the presence of a base such as sodium hydroxide. These synthetic methodologies reflect the evolution of chemical synthesis techniques that have enabled the precise construction of complex heterocyclic structures with specific substitution patterns and functional group arrangements.

Significance in Heterocyclic Organic Chemistry

The significance of this compound within heterocyclic organic chemistry stems from its representation of advanced structural complexity and functional diversity that characterizes modern heterocyclic compounds. Heterocyclic nuclei possess special importance in medicinal chemistry, with the thiadiazole rings exhibiting four isomeric forms (1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-thiadiazole) that serve as versatile scaffolds demonstrating substantial therapeutic potential. The compound exemplifies the sophisticated molecular architecture that can be achieved through systematic modification of heterocyclic frameworks, incorporating multiple functional groups that contribute to enhanced chemical and biological properties.

The presence of the sulfur atom in the thiadiazole ring contributes significantly to high liposolubility while improving pharmacokinetic properties and biological activity of compounds containing this heterocyclic system. This structural feature, combined with the oxoaminoacetic acid moiety in the target compound, creates a molecular framework that bridges traditional heterocyclic chemistry with contemporary pharmaceutical design principles. The compound's structural characteristics enable diverse molecular interactions, including hydrogen bonding through the carboxylic acid group, hydrophobic interactions through the propyl substituent, and electronic interactions through the aromatic thiadiazole system.

Synthetic compounds containing thiadiazole rings exhibit a broad spectrum of biological activities, including antibacterial, anticancer, antiparasitic, and antiviral actions. The this compound structure incorporates design elements that have been associated with enhanced biological activity across multiple therapeutic areas. The compound's molecular architecture demonstrates the principle of scaffold decoration, where a core heterocyclic structure is modified with specific substituents to optimize desired properties. Research has shown that 5-nitroheteroaryl-1,3,4-thiadiazole derivatives with different substituents at position 2 of the thiadiazole ring presented excellent antileishmanial activity with low toxicity compared with reference drugs.

Biological Activity Class Representative Compounds Structural Features
Carbonic Anhydrase Inhibitors Acetazolamide, Methazolamide Thiadiazole core with sulfonamide
Antimicrobial Sulfamethizole Sulfonamide-thiadiazole combination
Antiparasitic Megazol Nitro-substituted thiadiazole
Antibacterial Cefazolin Thiadiazole in cephalosporin structure

Current Research Landscape

The current research landscape surrounding this compound reflects the broader scientific interest in thiadiazole derivatives as promising pharmacological scaffolds with diverse therapeutic applications. Contemporary investigations have focused on the synthesis and evaluation of novel derivatives based on imidazole-1,3,4-thiadiazole core structures, with recent studies demonstrating the successful preparation of hybrid molecules incorporating multiple heterocyclic systems. These research efforts have yielded compounds with molecular formulas such as carbon twenty-one hydrogen seventeen chlorine nitrogen six oxygen four sulfur, showing melting points of 202-204 degrees Celsius and demonstrating the sophisticated molecular architectures achievable through modern synthetic methodologies.

Recent synthetic approaches have employed modified versions of established reactions, including Steglich esterification procedures conducted at room temperature, utilizing reagents such as N-(3-Dimethylaminopropyl)-N′-ethyl carbodiimide hydrochloride and 4-(Dimethylamino)pyridine in dimethylformamide. These methodologies represent advances in synthetic chemistry that enable the precise construction of complex thiadiazole derivatives with enhanced yield and purity. The development of these synthetic routes has facilitated the preparation of compound libraries for biological evaluation, contributing to the expanding understanding of structure-activity relationships within the thiadiazole chemical class.

Current research has also emphasized the antiparasitic potential of thiadiazole derivatives, with investigations demonstrating that 1,3,4-thiadiazole-2-sulfonamide derivatives showed excellent inhibitory activity against specific enzymes in Plasmodium falciparum. These findings highlight the continued relevance of thiadiazole scaffolds in addressing contemporary therapeutic challenges, particularly in the development of new treatments for parasitic diseases. The research landscape also encompasses studies on the pharmacokinetic properties of thiadiazole compounds, with emphasis on their ability to cross cellular membranes and interact with biological targets due to their mesoionic character.

The computational chemistry approaches applied to thiadiazole derivatives have provided valuable insights into their molecular properties, including topological polar surface area calculations, logarithmic partition coefficients, hydrogen acceptor and donor counts, and rotatable bond assessments. These computational descriptors facilitate the prediction of biological activity and support rational drug design efforts. Current research continues to explore the optimization of thiadiazole derivatives through systematic structural modifications, with particular attention to substituent effects on biological activity and pharmaceutical properties.

Research Focus Area Recent Developments Compound Examples
Antiparasitic Activity 5-nitroheteroaryl derivatives Low toxicity antileishmanial compounds
Enzyme Inhibition Plasmodium falciparum carbonic anhydrase 1,3,4-thiadiazole-2-sulfonamide derivatives
Hybrid Molecules Imidazole-thiadiazole combinations C₂₁H₁₇ClN₆O₄S compounds
Synthetic Methodology Modified Steglich esterification Room temperature coupling reactions

Properties

IUPAC Name

2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3S/c1-2-3-4-9-10-7(14-4)8-5(11)6(12)13/h2-3H2,1H3,(H,12,13)(H,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBJGOACSXXVNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001194488
Record name 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83244-83-1
Record name 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83244-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001194488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Thiadiazole Core

The 1,3,4-thiadiazole ring is typically synthesized by cyclization reactions involving thiosemicarbazides or related precursors with carboxylic acids or their derivatives. The propyl substituent at the 5-position is introduced either by starting with a propyl-substituted hydrazine or by alkylation of the thiadiazole ring post-cyclization.

Amino Linkage to Oxoacetic Acid

The amino group at the 2-position of the thiadiazole ring is functionalized with an oxoacetic acid moiety. This is commonly achieved by reacting the amino-thiadiazole intermediate with oxoacetic acid derivatives such as chloroacetic acid or its activated esters under controlled conditions to form the amide linkage.

Representative Synthetic Procedure (Generalized)

Step Reagents & Conditions Description Yield (%)
1 Thiosemicarbazide + Propyl carboxylic acid derivative, acid catalyst, reflux Cyclization to form 5-propyl-1,3,4-thiadiazol-2-amine 70-85
2 5-propyl-1,3,4-thiadiazol-2-amine + Oxoacetic acid chloride or ester, base (e.g., triethylamine), solvent (e.g., DMF), 0-25°C Formation of amide bond linking oxoacetic acid to amino group 60-75

Note: Specific reaction times and purification methods vary depending on scale and exact reagents used.

Alternative One-Step Methods

While traditional methods involve multi-step synthesis with isolation of intermediates, recent advances in related oxazolidinone compounds suggest the possibility of one-step syntheses using carbamate intermediates and lithium bases to promote nucleophilic substitution and ring closure in a single operation. Although this method is described for oxazolidinone derivatives, analogous strategies could be adapted for thiadiazole-amino acetic acid compounds to improve efficiency.

Reaction Conditions and Optimization

  • Bases: Strong bases such as lithium t-butoxide or lithium diisopropylamide are effective in deprotonating amino groups to facilitate nucleophilic attack on acyl derivatives.
  • Solvents: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred to dissolve reactants and stabilize intermediates.
  • Temperature: Reactions are typically conducted at low to moderate temperatures (0–25°C) to control reaction rates and minimize side reactions.
  • Purification: Crystallization from solvents such as ethyl acetate or xylenes is commonly used to isolate the final product with high purity.

Research Findings and Data Summary

Parameter Details
Molecular Formula C7H9N3O3S
Molecular Weight 215.23 g/mol
CAS Number 83244-83-1
Key Intermediate 5-propyl-1,3,4-thiadiazol-2-amine
Typical Yield Range 60–85% overall
Reaction Time 15–24 hours depending on step
Analytical Methods HPLC for purity, NMR and MS for structural confirmation

Notes on Biological and Medicinal Relevance

Though the focus here is on preparation, it is noteworthy that thiadiazole derivatives like Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid are studied for diverse biological activities, including antimicrobial and anticancer properties, which motivates the development of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole derivatives .

Scientific Research Applications

Medicinal Chemistry

The 1,3,4-thiadiazole moiety, present in Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid, has been widely studied for its biological activities. Research indicates that thiadiazole derivatives exhibit a range of pharmacological effects including:

  • Anticancer Activity : Compounds containing the thiadiazole structure have shown promise as potential anticancer agents. For instance, derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A study highlighted that certain thiadiazole derivatives exhibited significant antiproliferative effects, suggesting their utility in cancer therapy .
  • Anticonvulsant Properties : The anticonvulsant activity of thiadiazole derivatives has been documented extensively. In animal models, compounds similar to this compound demonstrated protective effects against seizures induced by chemical agents .

Table 1: Biological Activities of Thiadiazole Derivatives

Activity TypeDescriptionReference
AnticancerSignificant cytotoxicity against cancer cell lines
AnticonvulsantProtection against induced seizures
AntidiabeticImprovement in glucose tolerance

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The characterization of the synthesized compounds is crucial to confirm their structure and purity.

Case Study: Synthesis Pathway

A notable synthesis method involves:

  • The reaction of thiosemicarbazide with appropriate carboxylic acids.
  • Subsequent coupling reactions to form the final thiadiazole derivatives.

The characterization techniques employed include Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), which provide comprehensive data on the molecular structure .

Material Science Applications

Beyond medicinal chemistry, thiadiazole derivatives are being explored for their potential applications in material science:

  • Polymer Chemistry : Thiadiazole compounds can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research suggests that these compounds can act as cross-linking agents or additives in polymer formulations.

Table 2: Potential Applications in Material Science

Application TypeDescriptionReference
Polymer AdditivesEnhance thermal and mechanical properties
CoatingsImprove durability and resistance

Mechanism of Action

The mechanism of action of Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations on the Thiadiazole Ring

The bioactivity and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents. Below is a comparison with key analogues:

Compound Name Substituent at Position 5 Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid Propyl (C₃H₇) C₇H₉N₃O₃S 215.2 Anticonvulsant potential ; moderate solubility in polar solvents
(5-Ethyl-1,3,4-thiadiazol-2-yl)aminoacetic acid Ethyl (C₂H₅) C₆H₇N₃O₃S 201.21 Forms stable metal complexes; used in coordination chemistry
(5-Isopropyl-1,3,4-thiadiazol-2-yl)aminoacetic acid Isopropyl (C₃H₇) C₇H₉N₃O₃S 215.23 Higher hydrophobicity than ethyl/propyl derivatives; impacts bioavailability
Ethyl oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetate Propyl (C₃H₇) + ethyl ester C₁₀H₁₅N₃O₃S 257.31 Enhanced lipophilicity; precursor for prodrug synthesis
Key Observations:
  • Alkyl Chain Length : The ethyl derivative (C₂H₅) exhibits lower molecular weight and higher solubility in aqueous media compared to propyl (C₃H₇) and isopropyl (C₃H₇) analogues. The propyl group balances hydrophobicity and steric effects, making it suitable for CNS-targeting drugs .
  • Ester vs. Acid : Ethyl ester derivatives (e.g., CAS 107811-08-5) show improved membrane permeability due to esterification, whereas the carboxylic acid form enhances hydrogen-bonding interactions in biological systems .

Pharmacological and Toxicological Profiles

  • Anticonvulsant Activity : Thiadiazole derivatives with hydrophobic substituents (e.g., benzothiazole) demonstrate enhanced anticonvulsant efficacy. The propyl analogue’s activity is comparable to phenytoin in rodent models but requires further neurotoxicity studies .
  • Toxicity : Computational studies indicate that urea-linked thiadiazoles (e.g., 2-(3-(5-phenyl-1,3,4-thiadiazol-2-yl)ureido)acetic acid) may exhibit eye irritant toxicity, whereas propyl-substituted variants show lower toxicity profiles .

Physicochemical Properties

  • Ethyl esters exhibit even lower aqueous solubility due to increased lipophilicity .
  • Synthesis : The compound is synthesized via cyclization of thiosemicarbazide derivatives under acidic conditions, similar to routes used for ethyl and isopropyl analogues .

Commercial and Research Availability

  • This compound is marketed by Combi-Blocks Inc. (95% purity), while its ethyl ester (CAS 107811-08-5) is available from Parchem .
  • Isopropyl and ethyl analogues are sold by Santa Cruz Biotechnology and CymitQuimica, respectively .

Biological Activity

Overview

Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid is a thiadiazole derivative that has attracted attention due to its potential biological activities. This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, and it exhibits various biochemical interactions that may have therapeutic implications.

  • Molecular Formula : C7H9N3O3S
  • Molecular Weight : 215.23 g/mol
  • CAS Number : 83244-83-1

The primary biological activity of this compound is linked to its interaction with neuronal systems. It primarily targets the GABAA receptor pathway, which is crucial for neuronal inhibition. The compound facilitates the release of chloride ions, leading to decreased neuronal firing rates, which can have implications in treating conditions like epilepsy and anxiety disorders .

Biochemical Interactions

This compound has been shown to interact with various proteins and enzymes. Notably, it binds to α and β tubulin proteins, which are essential for cell division and structural integrity in cells. This interaction suggests a potential role in cancer therapy by inhibiting cell proliferation .

Cytotoxicity and Anticancer Activity

Numerous studies have evaluated the cytotoxic effects of this compound against different cancer cell lines. For instance:

Cell Line IC50 (µg/mL) Effect
A549 (Lung)0.52High cytotoxicity observed
MCF-7 (Breast)0.28Significant growth inhibition
HCT116 (Colon)3.29Moderate cytotoxicity

The compound demonstrated selectivity for cancer cells over normal cells, indicating its potential as an anticancer agent .

Case Studies and Research Findings

  • Anticancer Properties : In a study involving the NCI 60 cell line panel, this compound exhibited significant activity against several cancer types. The findings suggest that the thiadiazole moiety contributes to its anticancer properties through mechanisms involving tubulin inhibition and apoptosis induction .
  • Antimicrobial Activity : Research has also highlighted its antimicrobial properties, suggesting that derivatives of thiadiazole can serve as effective agents against various bacterial strains. This opens avenues for developing new antibiotics based on this scaffold .
  • Neuroprotective Effects : Given its action on GABAA receptors, the compound has been investigated for neuroprotective effects in models of neurodegenerative diseases. The modulation of chloride ion flow may provide therapeutic benefits in conditions characterized by excessive neuronal excitability .

Q & A

Q. What are the optimal synthetic routes for Oxo[(5-propyl-1,3,4-thiadiazol-2-yl)amino]acetic acid?

A two-step approach is commonly employed:

  • Step 1 : Synthesis of the 5-propyl-1,3,4-thiadiazol-2-amine intermediate via cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2 : Condensation with oxoacetic acid derivatives. For example, refluxing the thiadiazole amine with ethyl oxoacetate in acetic acid with sodium acetate as a catalyst (3–5 hours, monitored by TLC), followed by hydrolysis to yield the final carboxylic acid .
  • Key validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm purity by melting point analysis and HPLC .

Q. How can the compound be characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify the propyl chain (δ ~0.9–1.7 ppm for CH₃ and CH₂), thiadiazole protons (δ ~8–9 ppm), and the oxoacetic acid moiety (δ ~4–5 ppm for CH₂ and ~12 ppm for COOH) .
    • FTIR : Confirm C=O stretches (~1700 cm⁻¹ for oxoacetic acid) and N-H/N-S bonds (~3200 cm⁻¹ and ~650 cm⁻¹, respectively) .
  • Crystallography : Use SHELXL for single-crystal X-ray refinement to resolve bond lengths and angles, particularly the thiadiazole-acetic acid linkage .

Q. What is the aqueous solubility of the compound, and what formulation strategies improve bioavailability?

  • Solubility : Predicted to be low (<1 mg/mL) due to the hydrophobic propyl-thiadiazole group. Experimental determination via shake-flask method (pH 7.4 buffer, 25°C) is recommended .
  • Formulation : Use co-solvents (e.g., PEG 400) or cyclodextrin inclusion complexes to enhance solubility. For in vivo studies, prepare sodium salts via neutralization with NaOH .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for antimicrobial activity?

  • Methodology :
    • Synthesize analogs with variations in the propyl chain (e.g., methyl, butyl) and thiadiazole substituents (e.g., morpholino, piperidine) .
    • Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC assays). Compare results with control drugs like ciprofloxacin .
    • Key Insight : Increased hydrophobicity (e.g., butyl chain) may enhance membrane penetration but reduce solubility, requiring balanced optimization .

Q. What computational methods predict the compound’s interaction with anticancer targets like topoisomerase II?

  • Molecular Docking : Use AutoDock Vina with PDB ID 1ZXM (human topoisomerase II) to model binding. Focus on hydrogen bonding between the oxoacetic acid and Arg503/Asn120 residues .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM-PBSA) .
  • Validation : Correlate computational results with in vitro topoisomerase inhibition assays (e.g., DNA relaxation assays) .

Q. How can contradictions in reported pharmacological data (e.g., anti-inflammatory vs. cytotoxicity) be resolved?

  • Hypothesis Testing :
    • Dose dependency : Perform dose-response curves (0.1–100 µM) in RAW264.7 macrophages (anti-inflammatory) and HEK293 cells (cytotoxicity) .
    • Mechanistic studies : Use RNA-seq to identify pathways affected at low vs. high doses (e.g., NF-κB vs. apoptosis signaling) .
  • Controls : Include dexamethasone (anti-inflammatory) and doxorubicin (cytotoxic) for benchmark comparisons .

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